molecular formula C8H9ClN4O2S B1424867 2-chloro-N-(6-methyl-7-oxo-8,8a-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetamide CAS No. 1256627-72-1

2-chloro-N-(6-methyl-7-oxo-8,8a-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetamide

Cat. No. B1424867
M. Wt: 260.7 g/mol
InChI Key: ZHALGNAGGUQCGZ-UHFFFAOYSA-N
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Description

2-chloro-N-(6-methyl-7-oxo-8,8a-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetamide is a useful research compound. Its molecular formula is C8H9ClN4O2S and its molecular weight is 260.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(6-methyl-7-oxo-8,8a-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(6-methyl-7-oxo-8,8a-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Heterocyclic Compound Synthesis : A study by Abd El-All et al. (2016) described the synthesis of thiazolo[3,2-b][1,2,4]triazine derivatives. These compounds were tested for cytotoxic activities against various human cancer cell lines, with a focus on understanding the structure-activity relationship.

  • Antimicrobial Studies : Research by El-Shehry et al. (2020) and Lobo et al. (2010) involved synthesizing new derivatives and evaluating their antimicrobial activity against bacterial and fungal strains.

  • Anticancer Evaluation : Lesyk et al. (2007) investigated the anticancer activity of thiazolo[3,2-b][1,2,4]triazol-6-ones on a wide range of human cancer cell lines, including renal, leukemia, colon, breast, and melanoma cancers (Lesyk et al., 2007).

  • Cytotoxicity and Anticancer Agents : A study by Kovalenko et al. (2012) focused on synthesizing novel compounds with thiazole and thiadiazole fragments, evaluating their cytotoxicity and anticancer activity against various cancer cell lines.

  • Antibacterial and Antitubercular Activities : Research by Cai et al. (2020) involved the synthesis of novel thiazolo[3,2-b]-1,2,4-triazine derivatives, testing their antibacterial and antitubercular activities, and exploring their efficacy against Mycobacterium smegmatis.

properties

IUPAC Name

2-chloro-N-(6-methyl-7-oxo-8,8a-dihydro-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4O2S/c1-4-7(15)11-8-13(12-4)5(3-16-8)10-6(14)2-9/h3,8H,2H2,1H3,(H,10,14)(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHALGNAGGUQCGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(NC1=O)SC=C2NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201122417
Record name Acetamide, 2-chloro-N-(8,8a-dihydro-6-methyl-7-oxo-7H-thiazolo[3,2-b][1,2,4]triazin-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201122417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(6-methyl-7-oxo-8,8a-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetamide

CAS RN

1256627-72-1
Record name Acetamide, 2-chloro-N-(8,8a-dihydro-6-methyl-7-oxo-7H-thiazolo[3,2-b][1,2,4]triazin-3-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256627-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-chloro-N-(8,8a-dihydro-6-methyl-7-oxo-7H-thiazolo[3,2-b][1,2,4]triazin-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201122417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(6-methyl-7-oxo-8,8a-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(6-methyl-7-oxo-8,8a-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetamide
Reactant of Route 3
2-chloro-N-(6-methyl-7-oxo-8,8a-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-(6-methyl-7-oxo-8,8a-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-(6-methyl-7-oxo-8,8a-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-(6-methyl-7-oxo-8,8a-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetamide

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